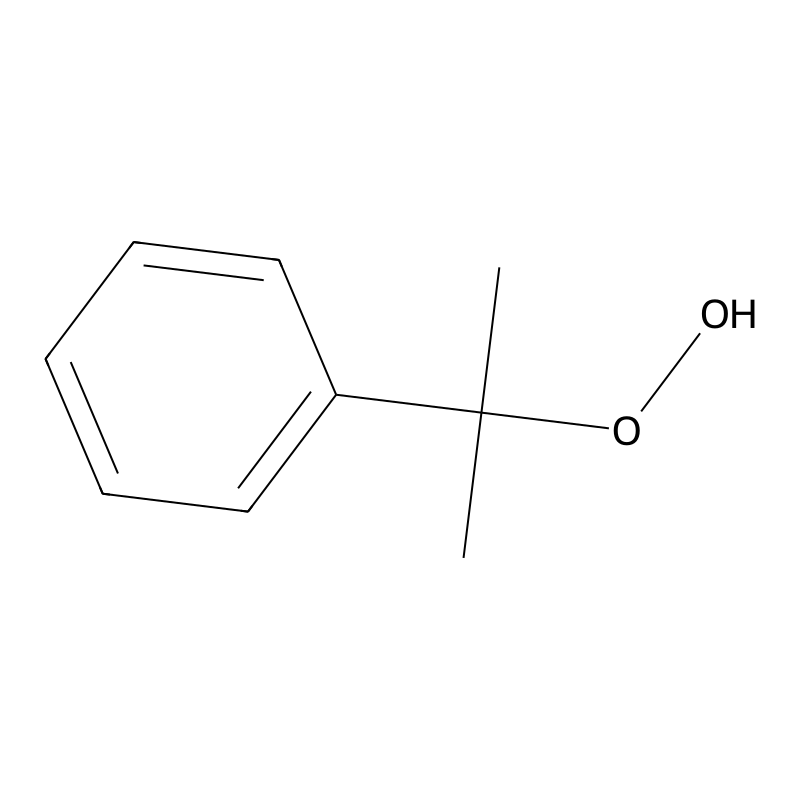

Cumene hydroperoxide

C6H5C(CH3)2OOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H5C(CH3)2OOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.09 M

In water, 1.39X10+4 mg/L at 25 °C

Slightly soluble in water

Readily soluble in alcohol, acetone, esters, hydrocarbons, and chlorinated hydrocarbons.

Soluble in ether

Solubility in water, g/100ml: 1.5

Synonyms

Canonical SMILES

Cumene hydroperoxide (CHP) is a tertiary aryl-alkyl hydroperoxide widely procured as a thermally stable free-radical initiator and selective oxidizing agent. Characterized by its relatively high thermal stability (10-hour half-life at approximately 158 °C) and low volatility compared to lower-molecular-weight analogs, CHP is primarily supplied as a liquid solution, typically 80% in cumene. In industrial and advanced laboratory workflows, it is prioritized for room-temperature redox curing systems—often paired with transition metals or thiourea derivatives—and as a chemo-selective oxygen donor in catalytic epoxidation and carbonation reactions. Its distinct steric bulk and phase behavior make it a critical reagent where standard aqueous peroxides or highly volatile alkyl hydroperoxides fail to provide the necessary stability or solubility[1].

Substituting cumene hydroperoxide with more common initiators like benzoyl peroxide (BPO) or tert-butyl hydroperoxide (TBHP) frequently compromises formulation stability and reaction selectivity. In self-curing resins and adhesives, BPO undergoes rapid acid-catalyzed decomposition, causing premature gelling and drastically reducing shelf-life when acidic adhesion promoters are present, whereas CHP remains structurally stable [1]. When used as an oxidant in chemical synthesis, replacing CHP with the more volatile TBHP alters gas-liquid partitioning in heated reactors, leading to evaporative losses. Furthermore, substitution with aqueous hydrogen peroxide introduces biphasic mass-transfer limitations that severely depress chemo-selectivity and yield in non-polar organic carbonation and epoxidation workflows [2].

Thermal Stability and Shelf-Life Extension vs. Benzoyl Peroxide

For room-temperature curable composites, the initiator must remain dormant during storage but react rapidly upon redox activation. Cumene hydroperoxide exhibits a 10-hour half-life temperature of 158 °C, whereas the industry-standard benzoyl peroxide (BPO) has a 10-hour half-life of only 73 °C [1]. This 85 °C difference in thermal activation threshold allows CHP-based formulations to be stored safely at room temperature for extended periods, whereas BPO-based systems often require refrigeration to prevent spontaneous cross-linking.

| Evidence Dimension | 10-hour half-life temperature (T1/2) |

| Target Compound Data | 158 °C |

| Comparator Or Baseline | Benzoyl Peroxide (BPO) at 73 °C |

| Quantified Difference | +85 °C higher thermal stability threshold |

| Conditions | Standard thermal decomposition assay for polymerization initiators |

Enables the procurement and formulation of room-temperature stable, two-part resin systems without the logistical burden of cold-chain storage.

Acid Tolerance in Redox Initiation Systems

In self-adhesive cements containing acidic monomers, standard BPO/amine redox pairs suffer from severe deactivation. The tertiary amine reductant is protonated by the acid, and BPO undergoes premature acid-induced degradation. CHP, however, is structurally resistant to acid degradation. When paired with benzoyl thiourea, the initiating efficiency of the CHP redox system is not only maintained but actually enhanced by the presence of acidic monomers [1].

| Evidence Dimension | Initiator stability and reactivity in acidic media |

| Target Compound Data | Acid-tolerant; efficiency enhanced by acidic monomers |

| Comparator Or Baseline | BPO / Amine systems (Deactivated / premature gelling) |

| Quantified Difference | Complete prevention of acid-induced premature gelling |

| Conditions | Two-part self-adhesive cement containing acidic dimethacrylates |

CHP is the mandatory choice for formulating self-etching or acidic composite materials where traditional BPO systems fail chemically.

Chemo-selectivity in Organocatalytic Carbonation vs. TBHP and H2O2

In the one-pot direct carbonation of styrene to styrene carbonate using CO2, the choice of oxidant strictly dictates the product yield. Using CHP as the oxidant yields 55% styrene carbonate with a chemo-selectivity of 59%. Substituting CHP with tert-butyl hydroperoxide (TBHP) drops the yield to 32% (39-45% selectivity), while aqueous hydrogen peroxide completely fails, yielding only 3% product due to competitive hydrolysis and oxidation by-products [1]. CHP's specific steric profile and lack of aqueous interference drive this superior performance.

| Evidence Dimension | Cyclic carbonate yield and chemo-selectivity |

| Target Compound Data | 55% yield (59% chemo-selectivity) |

| Comparator Or Baseline | TBHP (32% yield) and H2O2 (3% yield) |

| Quantified Difference | 1.7x higher yield than TBHP; 18x higher yield than H2O2 |

| Conditions | 10 mol% tetrabutylammonium bromide, 10 barg CO2, 80 °C, 6 h |

Justifies the procurement of CHP over cheaper oxidants to maximize yield and minimize downstream purification in complex multiphase catalytic oxidations.

Volatility and Process Handling vs. tert-Butyl Hydroperoxide

For industrial scale-up, the volatility of the oxidant is a major safety and yield parameter. TBHP is highly volatile, distilling at 37 °C under reduced pressure (15 mmHg), which leads to significant vapor-phase partitioning and losses in heated reactors. In contrast, CHP boils at 153 °C (atmospheric) and exhibits substantially lower vapor pressure [1]. This reduced volatility allows CHP to be handled more safely in open or continuous-flow systems without the rapid evaporative losses associated with TBHP.

| Evidence Dimension | Boiling point and relative volatility |

| Target Compound Data | Boiling point ~153 °C |

| Comparator Or Baseline | TBHP (distills at 37 °C at 15 mmHg) |

| Quantified Difference | Significantly lower volatility and vapor-phase loss |

| Conditions | Standard physical property measurements |

Reduces evaporative losses and vapor-phase explosion hazards in high-temperature industrial synthesis, lowering engineering control costs.

Self-Adhesive and Acidic Composite Resins

Directly following from its superior acid tolerance and high 10-hour half-life temperature, CHP is a prioritized oxidant in two-part self-curing adhesives and dental cements. It allows formulators to include acidic adhesion promoters without triggering the premature decomposition seen with BPO, ensuring both a stable shelf-life and a reliable room-temperature cure when mixed with thiourea reductants [1].

Anaerobic Adhesives and Sealants

Because CHP remains dormant at room temperature in the absence of active metal ions or specific reductants, it is heavily procured for anaerobic threadlockers and retaining compounds. The liquid nature of CHP ensures homogeneous blending into the monomer matrix, while its thermal stability prevents curing until the adhesive is confined between metal surfaces, which provide the catalytic redox trigger [2].

High-Yield Catalytic Epoxidation and Carbonation

In fine chemical synthesis, particularly the production of specific epoxides and cyclic carbonates, CHP is selected over H2O2 and TBHP to maximize chemo-selectivity. Its lower volatility prevents reactant loss in heated flow reactors, and its steric bulk helps suppress unwanted side reactions, making it highly suitable for continuous-flow organocatalytic processes [3].

References

- [1] US Patent 8198343B2 - Self-adhesive dental cement.

- [2] MDPI, Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials.

- [3] RSC Adv., A one-pot organocatalytic process for the synthesis of cyclic carbonates from CO2 and alkenes using cumene hydroperoxide as a green oxidant.

Physical Description

Liquid

COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid

XLogP3

Boiling Point

153 °C

Flash Point

175 °F (79 °C) (Closed cup)

79 °C c.c.

Vapor Density

Relative vapor density (air = 1): 5.4

Density

1.03 g/cu cm at 20 °C

Relative density (water = 1): 1.06

LogP

2.16

Melting Point

-9.0 °C

-9 °C

UNII

GHS Hazard Statements

Organic peroxides];

H302: Harmful if swallowed [Warning Acute toxicity, oral];

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

MeSH Pharmacological Classification

Mechanism of Action

Cumene hydroperoxide oxidized cholesterol to the carcinogen 5,6-epoxide (5,6-alpha-epoxy-5-alpha-cholestan-3-beta-ol).

Vapor Pressure

0.00 mmHg

3.27X10-3 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 32

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

A solution or emulsion of cumene is oxidized with air at approximately 130 °C.

General Manufacturing Information

All other basic inorganic chemical manufacturing

All other basic organic chemical manufacturing

Miscellaneous manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Primary metal manufacturing

Rubber product manufacturing

Services

Hydroperoxide, 1-methyl-1-phenylethyl: ACTIVE

Analytic Laboratory Methods

Clinical Laboratory Methods

Interactions

In the present study, we evaluated the sensitivity of different Escherichia coli strains to Cumene hydroperoxide (CHP) treatment under distinct conditions of Fe2+ availability. Our results showed that the pretreatment with an iron chelator (dipyridyl) protects all the tested strains against CHP toxic effects, but it was not sufficient to abolish the CHP induced mutagenesis. On the other hand, simultaneous pretreatment with both dipyridyl and neocuproine (copper chelator) leads to a complete protection against CHP mutagenic effects. Our data suggest the participation of copper ion in the CHP mutagenesis induced in E. coli.

Organic peroxides are widely used in the chemical industry as initiators of oxidation for the production of polymers and fiber-reinforced plastics, in the manufacture of polyester resin coatings, and pharmaceuticals. Free radical production is considered to be one of the key factors contributing to skin tumor promotion by organic peroxides. In vitro experiments have demonstrated metal-catalyzed formation of alkoxyl, alkyl, and aryl radicals in keratinocytes incubated with cumene hydroperoxide. The present study investigated in vivo free radical generation in lipid extracts of mouse skin exposed to cumene hydroperoxide. The electron spin resonance (ESR) spin-trapping technique was used to detect the formation of alpha-phenyl-N-tert-butylnitrone (PBN) radical adducts, following intradermal injection of 180 mg/kg PBN. It was found that 30 min after topical exposure, cumene hydroperoxide (12 mmol/kg) induced free radical generation in the skin of female Balb/c mice kept for 10 weeks on vitamin E-deficient diets. In contrast, hardly discernible radical adducts were detected when cumene hydroperoxide was applied to the skin of mice fed a vitamin E-sufficient diet. Importantly, total antioxidant reserve and levels of GSH, ascorbate, and vitamin E decreased 34%, 46.5%. 27%, and 98%, respectively, after mice were kept for 10 weeks on vitamin E-deficient diet. PBN adducts detected by ESR in vitamin E-deficient mice provide direct evidence for in vivo free radical generation in the skin after exposure to cumene hydroperoxide.

Hemidesmus indicus has been shown to possess significant activity against immunotoxicity and other pharmacological and physiological disorders. In this communication, we have shown the modulating effect of H. indicus on cumene hydroperoxide-mediated cutaneous oxidative stress and tumor promotion response in murine skin. Cumene hydroperoxide treatment (30 mg per animal) increased cutaneous microsomal lipid peroxidation and induction of xanthine oxidase activity which are accompanied by decrease in the activities of cutaneous antioxidant enzymes and depletion in the level of glutathione. Parallel to these changes a sharp decrease in the activities of phase II metabolizing enzymes was observed. Cumene hydroperoxide treatment also induced the ornithine decarboxylase activity and enhanced the [(3)H]-thymidine uptake in DNA synthesis in murine skin. Application of ethanolic extract of H. indicus at a dose level of 1.5 and 3.0 mg/kg body weight in acetone prior to that of cumene hydroperoxide treatment resulted in significant inhibition of cumene hydroperoxide-induced cutaneous oxidative stress, epidermal ornithine decarboxylase activity and enhanced DNA synthesis in a dose-dependent manner. Enhanced susceptibility of cutaneous microsomal membrane for lipid peroxidation and xanthine oxidase activity were significantly reduced (p<0.01). In addition the depleted level of glutathione, inhibited activities of antioxidants and phase II metabolizing enzymes were recovered to significant level (p<0.05). In summary, our data suggest that H. indicus is an effective chemopreventive agent in skin and capable of ameliorating hydroperoxide-induced cutaneous oxidative stress and tumor promotion.

For more Interactions (Complete) data for Cumene hydroperoxide (12 total), please visit the HSDB record page.

A comparative proteomic analysis of Candida species in response to the oxidizing agent cumene hydroperoxide

Paulina Vázquez-Fernández, Everardo López-Romero, Mayra Cuéllar-CruzPMID: 33630118 DOI: 10.1007/s00203-021-02186-w

Abstract

Candida genus comprises several species that can be found in the oral cavity and the gastrointestinal and genitourinary tracts of healthy individuals. Under certain conditions, however, they behave as opportunistic pathogens that colonize these tissues, most frequently when the immune system is compromised by a disease or under certain medical treatments. To colonize the human host, these organisms require to express cell wall proteins (CWP) that allowed them to adhere and adapt to the reactive oxygen (ROS) and nitrogen (RNS) species produced in the macrophage during the respiratory burst. The aim of this study was to determine how four Candida species respond to the oxidative stress imposed by cumene hydroperoxide (CHP). To this purpose, C. albicans, C. glabrata, C. krusei and C. parapsilosis were exposed to this oxidant which is known to generate ROS in the membrane phospholipids. Accordingly, both mock and CHP-exposed cells were used to extract and analyze CWP and also to measure catalase activity and the levels of protein carbonylation. Results indicated that all four species express different CWP to neutralize ROS. Most relevant among these proteins were the glycolytic enzymes enolase and glyceraldehyde-3-phosphate dehydrogenase, known as moonlight proteins because in addition to participate in glycolysis they play an important role in the cell response to ROS. In addition, a thiol-specific antioxidant enzyme (Tsa) was also found to counteract ROS.Microbial Redox Regulator-Enabled Pulldown for Rapid Analysis of Plasma Low-Molecular-Weight Biothiols

Jin Oh Lee, Yoon-Mo Yang, Jae-Hoon Choi, Tae-Wuk Kim, Jin-Won Lee, Young-Pil KimPMID: 31286772 DOI: 10.1021/acs.analchem.9b01991

Abstract

Although low-molecular-weight (LMW) biothiols function as a disease indicator in plasma, rapidly and effectively analyzing them remains challenging in the extracellular oxidative environment due to technical difficulties. Here, we report a newly designed, affinity pulldown platform using a-derived organic hydroperoxide resistance regulatory (OhrR

) protein and its operator dsDNA for rapid and cost-effective analyses of plasma LMW biothiols. In the presence of organic hydroperoxide, LMW biothiols triggered the rapid dissociation of FAM-labeled dsDNA from FLAG-tagged OhrR

via S-thiolation of OhrR

on anti-FLAG antibody-coated beads, which led to a strong increase of fluorescence intensity in the supernatant after pulldown. This method was easily extended by using a reducing agent to detect free and total LMW biothiols simultaneously in mouse plasma. Unlike free plasma LMW biothiols, total plasma LMW biothiols were more elevated in ΔLDLR mice than those in normal mice. Owing to the rapid dissociation of OhrR/dsDNA complexes in response to LMW biothiols, this pulldown platform is immediately suitable for monitoring rapid redox changes in plasma LMW biothiols as well as studying oxidative stress and diseases in blood.

Formation of methyl radicals derived from cumene hydroperoxide in reconstructed human epidermis: an EPR spin trapping confirmation by using

Fatma Sahli, Amélie Godard, Bertrand Vileno, Jean-Pierre Lepoittevin, Elena Giménez-ArnauPMID: 31130017 DOI: 10.1080/10715762.2019.1624741

Abstract

Dermal exposure to cumene hydroperoxide (CumOOH) during manufacturing processes is a toxicological issue for the industry. Its genotoxicity, mutagenic action, ability to promote skin tumour, capacity to induce epidermal hyperplasia, and aptitude to induce allergic and irritant skin contact dermatitis are well known. These toxic effects appear to be mediated through the activation to free radical species such as hydroxyl, alkoxyl, and alkyl radicals characterised basically by electron paramagnetic resonance (EPR) and spin-trapping (ST) techniques. To be a skin sensitiser CumOOH needs to covalently bind to skin proteins in the epidermis to form the antigenic entity triggering the immunotoxic reaction. Cleavage of the O-O bond allows formation of unstable CumO/CumOO

radicals rearranging to longer half-life specific carbon-centred radicals

proposed to be at the origin of the antigen formation. Nevertheless, it is not still clear which

is precisely formed in the epidermis and thus involved in the sensitisation process. The aim of this work was to elucidate in conditions closer to real-life sensitisation which specific

are formed in a 3D reconstructed human epidermis (RHE) model by using

C-substituted CumOOH at carbon positions precursors of potentially reactive radicals and EPR-ST. We demonstrated that most probably methyl radicals derived from β-scission of CumO

radicals occur in RHE through a one-electron reductive pathway suggesting that these could be involved in the antigen formation inducing skin sensitisation. We also describe a coupling between nitroxide radicals and β position

C atoms that could be of an added value to the very few examples existing for the coupling of radicals with

C atoms.

Effects of Substrate-Binding Site Residues on the Biochemical Properties of a Tau Class Glutathione

Xue Yang, Jinchi Wei, Zhihai Wu, Jie GaoPMID: 31878175 DOI: 10.3390/genes11010025

Abstract

Glutathione-transferases (GSTs)-an especially plant-specific tau class of GSTs-are key enzymes involved in biotic and abiotic stress responses. To improve the stress resistance of crops via the genetic modification of GSTs, we predicted the amino acids present in the GSH binding site (G-site) and hydrophobic substrate-binding site (H-site) of OsGSTU17, a tau class GST in rice. We then examined the enzyme activity, substrate specificity, enzyme kinetics and thermodynamic stability of the mutant enzymes. Our results showed that the hydrogen bonds between Lys42, Val56, Glu68, and Ser69 of the G-site and glutathione were essential for enzyme activity and thermal stability. The hydrophobic side chains of amino acids of the H-site contributed to enzyme activity toward 4-nitrobenzyl chloride but had an inhibitory effect on enzyme activity toward 1-chloro-2,4-dinitrobenzene and cumene hydroperoxide. Different amino acids of the H-site had different effects on enzyme activity toward a different substrate, 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole. Moreover, Leu112 and Phe162 were found to inhibit the catalytic efficiency of OsGSTU17 to 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole, while Pro16, Leu112, and Trp165 contributed to structural stability. The results of this research enhance the understanding of the relationship between the structure and function of tau class GSTs to improve the abiotic stress resistance of crops.

Glutathione is Involved in Detoxification of Peroxide and Root Nodule Symbiosis of Mesorhizobium huakuii

Sha Luo, Jie Yin, Yang Peng, Jing Xie, Hetao Wu, Donglan He, Xiaohua Li, Guojun ChengPMID: 31624868 DOI: 10.1007/s00284-019-01784-8

Abstract

Legumes interact with symbiotic rhizobia to produce nitrogen-fixation root nodules under nitrogen-limiting conditions. The contribution of glutathione (GSH) to this symbiosis and anti-oxidative damage was investigated using the M. huakuii gshB (encoding GSH synthetase) mutant. The gshB mutant grew poorly with different monosaccharides, including glucose, sucrose, fructose, maltose, or mannitol, as sole sources of carbon. The antioxidative capacity of gshB mutant was significantly decreased by these treatments with HO

under the lower concentrations and cumene hydroperoxide (CUOOH) under the higher concentrations, indicating that GSH plays different roles in response to organic peroxide and inorganic peroxide. The gshB mutant strain displayed no difference in catalase activity, but significantly lower levels of the peroxidase activity and the glutathione reductase activity than the wild type. The same level of catalase activity could be associated with upregulation of the transcriptional activity of the catalase genes under H

O

-induced conditions. The nodules infected by the gshB mutant were severely impaired in abnormal nodules, and showed a nodulation phenotype coupled to a 60% reduction in the nitrogen fixation capacity. A 20-fold decrease in the expression of two nitrogenase genes, nifH and nifD, is observed in the nodules induced by gshB mutant strain. The symbiotic deficiencies were linked to bacteroid early senescence.

Characterization of the peroxiredoxin 1 subfamily from Tetrahymena thermophila

Sarmad Al-Asadi, Arif Malik, Rigers Bakiu, Gianfranco Santovito, Ian Menz, Kathryn SchullerPMID: 31129858 DOI: 10.1007/s00018-019-03131-3

Abstract

Peroxiredoxins are antioxidant enzymes that use redox active Cys residues to reduce HO

and various organic hydroperoxides to less reactive products, and thereby protect cells against oxidative stress. In yeasts and mammals, the Prx1 proteins are sensitive to hyperoxidation and consequent loss of their peroxidase activity whereas in most bacteria they are not. In this paper we report the characterization of the Prx1 family in the non-parasitic protist Tetrahymena thermophila. In this organism, four genes potentially encoding Prx1 have been identified. In particular, we show that the mitochondrial Prx1 protein (Prx1m) from T. thermophila is relatively robust to hyperoxidation. This is surprising given that T. thermophila is a eukaryote like yeasts and mammals. In addition, the proliferation of the T. thermophila cells was relatively robust to inhibition by H

O

, cumene hydroperoxide and plant natural products that are known to promote the production of H

O

. In the presence of these agents, the abundance of the T. thermophila Prx1m protein was shown to increase. This suggested that the Prx1m protein may be protecting the cells against oxidative stress. There was no evidence for any increase in Prx1m gene expression in the stressed cells. Thus, increasing protein stability rather than increasing gene expression may explain the increasing Prx1m protein abundance we observed.

CRISPR-Generated Nrf2a Loss- and Gain-of-Function Mutants Facilitate Mechanistic Analysis of Chemical Oxidative Stress-Mediated Toxicity in Zebrafish

Margaret G Mills, Richard Ramsden, Eva Y Ma, Jone Corrales, Lauren A Kristofco, W Baylor Steele, Gavin N Saari, Fjodor Melnikov, Jakub Kostal, Terrance J Kavanagh, Julie B Zimmerman, Adelina M Voutchkova-Kostal, Bryan W Brooks, Philip Coish, Paul T Anastas, Evan GallagherPMID: 31858786 DOI: 10.1021/acs.chemrestox.9b00346

Abstract

The transcription factor Nrf2a induces a cellular antioxidant response and provides protection against chemical-induced oxidative stress, as well as playing a critical role in development and disease. Zebrafish are a powerful model to study the role of Nrf2a in these processes but have been limited by reliance on transient gene knockdown techniques or mutants with only partial functional alteration. We developed several lines of zebrafish carrying different null (loss of function, LOF) or hyperactive (gain of function, GOF) mutations to facilitate our understanding of the Nrf2a pathway in protecting against oxidative stress. The mutants confirmed Nrf2a dependence for induction of the antioxidant genes,

,

, and

and identified a role for Nrf2a in the baseline expression of these genes, as well as for

. Specifically, the 4-fold induction of

by

-butyl hydroperoxide (

BHP) in wild type fish was abolished in LOF mutants. In addition, baseline

expression in GOF mutants increased by 12.6-fold and in LOF mutants was 0.8-fold relative to wild type. Nrf2a LOF mutants showed increased sensitivity to the acute toxicity of cumene hydroperoxide (CHP) and

BHP throughout the first 4 days of development. Conversely, GOF mutants were less sensitive to CHP toxicity during the first 4 days of development and were protected against the toxicity of both hydroperoxides after 4 dpf. Neither gain nor loss of Nrf2a modulated the toxicity of

-(-)-carvone (CAR), despite the ability of this compound to potently induce Nrf2a-dependent antioxidant genes. Similar to other species, GOF zebrafish mutants exhibited significant growth and survival defects. In summary, these new genetic tools can be used to facilitate the identification of downstream gene targets of Nrf2a, better define the role of Nrf2a in the toxicity of environmental chemicals, and further the study of diseases involving altered Nrf2a function.

Mycobacterium tuberculosis WhiB3 maintains redox homeostasis and survival in response to reactive oxygen and nitrogen species

Mansi Mehta, Amit SinghPMID: 30500421 DOI: 10.1016/j.freeradbiomed.2018.11.032

Abstract

Mycobacterium tuberculosis (Mtb) survives under oxidatively and nitosatively hostile niches inside host phagocytes. In other bacteria, adaptation to these stresses is dependent upon the redox sensitive two component systems (e.g., ArcAB) and transcription factors (e.g., FNR/SoxR). However, these factors are absent in Mtb. Therefore, it is not completely understood how Mtb maintains survival and redox balance in response to reactive oxygen species (ROS) and reactive nitrogen species (RNS). Here, we present evidences that a 4Fe-4S-cofactor containing redox-sensitive transcription factor (WhiB3) is exploited by Mtb to adapt under ROS and RNS stress. We show that MtbΔwhiB3 is acutely sensitive to oxidants and to nitrosative agents. Using a genetic biosensor of cytoplasmic redox state (Mrx1-roGFP2) of Mtb, we show that WhiB3 facilitates recovery from ROS (cumene hydroperoxide and hydrogen peroxide) and RNS (acidified nitrite and peroxynitrite). Also, MtbΔwhiB3 displayed reduced survival inside RAW 264.7 macrophages. Consistent with the role of WhiB3 in modulating host-pathogen interaction, we discovered that WhiB3 coordinates the formation of early human granulomas during interaction of Mtb with human peripheral blood mononuclear cells (PBMCs). Altogether, our study provides empirical proof that WhiB3 is required to mitigate redox stress induced by ROS and RNS, which may be important to activate host/bacterial pathways required for the granuloma development and maintenance.Ethanol in Combination with Oxidative Stress Significantly Impacts Mycobacterial Physiology

Yesha Patel, Deepika Rai, Kishore Das, Subramanian Dhandayuthapani, Sarika MehraPMID: 32928928 DOI: 10.1128/JB.00222-20

Abstract

Here, we investigate the mycobacterial response to the combined stress of an organic oxidant (cumene hydroperoxide [CHP]) and a solvent (ethanol). To understand the interaction between the two stressors, we treatedcells to a range of ethanol concentrations (2.5% to 10% [vol/vol]) in combination with a subinhibitory concentration of 1 mM CHP. It was observed that the presence of CHP increases the efficacy of ethanol in inducing rapid cell death. The data further suggest that ethanol reacts with the alkoxy radicals to produce ethanol-derived peroxides. These radicals induce significant membrane damage and lead to cell lysis. The ethanol-derived radicals were primarily recognized by the cells as organic radicals, as was evident by the differential upregulation of the

genes that function in cells treated with the combination of ethanol and CHP. The role of organic peroxide reductase, Ohr, was further confirmed by the significantly higher sensitivity of the deletion mutant to CHP and the combined stress treatment of CHP and ethanol. Moreover, we also observed the sigma factor σ

to be important for the cells treated with ethanol alone as well as the aforementioned combination. A Δ

mutant strain had significantly higher susceptibility to the stress conditions. This finding was correlated with the σ

-dependent transcriptional regulation of

and

In summary, our data indicate that the combination of low levels of ethanol and organic peroxides induce ethanol-derived organic radicals that lead to significant oxidative stress on the cells in a concentration-dependent manner.

Bacterial response to a combination of stresses can be unexpected and very different compared with that of an individual stress treatment. This study explores the physiological and transcriptional response of mycobacteria in response to the combinatorial treatment of an oxidant with the commonly used solvent ethanol. The presence of a subinhibitory concentration of organic peroxide increases the effectiveness of ethanol by inducing reactive peroxides that destroy the membrane integrity of cells in a significantly short time span. Our work elucidates a mechanism of targeting the complex mycobacterial membrane, which is its primary source of intrinsic resistance. Furthermore, it also demonstrates the importance of exploring the effect of various stress conditions on inducing bacterial clearance.

Kinetics of Glutathione Depletion and Antioxidant Gene Expression as Indicators of Chemical Modes of Action Assessed in Vitro in Mouse Hepatocytes with Enhanced Glutathione Synthesis

Fjodor Melnikov, Dianne Botta, Collin C White, Stefanie C Schmuck, Matthew Winfough, Christopher M Schaupp, Evan P Gallagher, Bryan W Brooks, Edward Spencer Williams, Philip Coish, Paul T Anastas, Adelina Voutchkova-Kostal, Jakub Kostal, Terrance J KavanaghPMID: 30547568 DOI: 10.1021/acs.chemrestox.8b00259

Abstract

Here we report a vertically integrated in vitro - in silico study that aims to elucidate the molecular initiating events involved in the induction of oxidative stress (OS) by seven diverse chemicals (cumene hydroperoxide, t-butyl hydroperoxide, hydroquinone, t-butyl hydroquinone, bisphenol A, Dinoseb, and perfluorooctanoic acid). To that end, we probe the relationship between chemical properties, cell viability, glutathione (GSH) depletion, and antioxidant gene expression. Concentration-dependent effects on cell viability were assessed by MTT assay in two Hepa-1 derived mouse liver cell lines: a control plasmid vector transfected cell line (Hepa-V), and a cell line with increased glutamate-cysteine ligase (GCL) activity and GSH content (CR17). Changes to intracellular GSH content and mRNA expression levels for the Nrf2-driven antioxidant genes Gclc, Gclm, heme oxygenase-1 ( Hmox1), and NADPH quinone oxidoreductase-1 ( Nqo1) were monitored after sublethal exposure to the chemicals. In silico models of covalent and redox reactivity were used to rationalize differences in activity of quinones and peroxides. Our findings show CR17 cells were generally more resistant to chemical toxicity and showed markedly attenuated induction of OS biomarkers; however, differences in viability effects between the two cell lines were not the same for all chemicals. The results highlight the vital role of GSH in protecting against oxidative stress-inducing chemicals as well as the importance of probing molecular initiating events in order to identify chemicals with lower potential to cause oxidative stress.Explore Compound Types